

TQB3616: A Technical Overview of its Molecular Targets in Breast Cancer

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For Researchers, Scientists, and Drug Development Professionals

Introduction

TQB3616 is an orally administered, novel, and potent small-molecule inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2] In the landscape of breast cancer therapeutics, particularly for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer, CDK4/6 inhibitors have emerged as a standard of care.[3] TQB3616 distinguishes itself through its potent antitumor activity, demonstrating potential for greater efficacy in preclinical models when compared to other approved CDK4/6 inhibitors.[1][2] This technical guide provides an in-depth overview of the molecular targets of TQB3616 in breast cancer, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Core Molecular Targets and Mechanism of Action

The primary molecular targets of TQB3616 are CDK4 and CDK6, serine/threonine kinases that play a pivotal role in the regulation of the cell cycle.[3][4] In HR+ breast cancer, the cyclin D-CDK4/6-retinoblastoma (Rb) pathway is often dysregulated, leading to uncontrolled cell proliferation.[2]

TQB3616 exerts its therapeutic effect by binding to the ATP-binding pocket of CDK4 and CDK6, inhibiting their kinase activity. This action prevents the phosphorylation of the





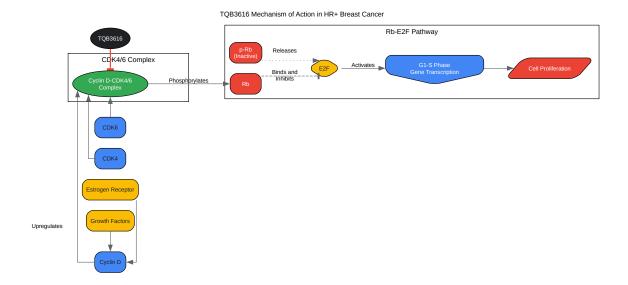


retinoblastoma protein (Rb).[3] In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes required for the transition from the G1 phase to the S phase of the cell cycle.[3] By maintaining Rb in its active state, TQB3616 effectively induces a G1 cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[1][3]

Preclinical studies have shown that TQB3616 leads to a profound reduction in the phosphorylation of Rb at Serine 807/811.[1][2] Furthermore, unlike some other CDK4/6 inhibitors, TQB3616 has also been observed to promote apoptosis, or programmed cell death, contributing to its enhanced tumor-killing effects.[1][2]

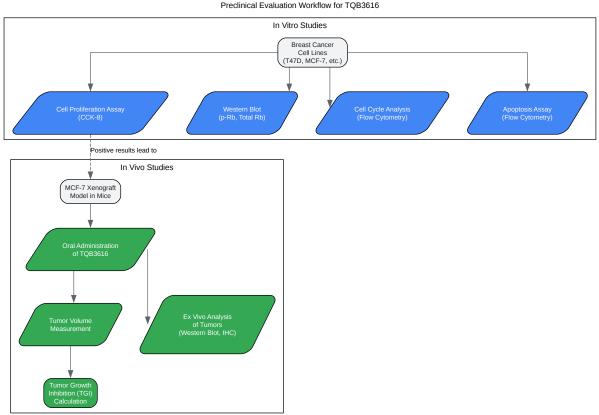
Signaling Pathway







Preclinical Evaluation Workflow for TQB3616



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